Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether
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Overview
Description
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether is a natural product found in Odonthalia corymbifera and Rhodomela confervoides with data available.
Scientific Research Applications
Potential in Diabetes Management
- BDDE has been identified as a potential α-glucosidase inhibitor, which is significant in the treatment of type 2 diabetes. A synthetic route for BDDE has been established, and studies have explored its inhibitory mechanisms against α-glucosidase, showing that it can bind with the enzyme and induce minor conformational changes. This discovery has implications for the development of novel α-glucosidase inhibitors (Liu, Zhang, Wei, & Lin, 2011).
Antiangiogenesis in Cancer Therapy
- BDDE displays antiangiogenesis capabilities, inhibiting the proliferation, migration, and tube formation of HUVEC cells. It affects the protein levels of VEGF and VEGFR, key factors in angiogenesis, suggesting its potential as a drug candidate for cancer prevention and therapy (Qi, Liu, Qiu, Lin, & Liu, 2015).
Role in Apoptosis and Anticancer Activity
- BDDE exhibits broad-spectrum anticancer capabilities and induces apoptosis in K562 cells via the mitochondrial pathway. It also inhibits the activity of topoisomerase I, a potential cellular target in cancer therapy, providing a basis for the development of novel anticancer agents (Liu, Zhang, Wei, Qiu, & Lin, 2012).
Antifungal Properties
- Studies have shown BDDE to have antifungal activities, particularly against Botrytis cinerea, a common plant pathogen. This suggests potential applications in controlling gray mold after fruit harvest and in the development of antifungal agents (Liu, Wang, Xiao, Xu, Liu, Xu, & Lin, 2014).
Antioxidant Effect
- BDDE, along with other bromophenols, has been evaluated for its antioxidant activity. These compounds, including BDDE, have shown potent radical-scavenging activity, suggesting their potential as natural antioxidants (Olsen, Hansen, Isaksson, & Andersen, 2013).
Properties
CAS No. |
74849-07-3 |
---|---|
Molecular Formula |
C14H10Br4O5 |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
3,4-dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methoxymethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H10Br4O5/c15-9-5(1-7(19)13(21)11(9)17)3-23-4-6-2-8(20)14(22)12(18)10(6)16/h1-2,19-22H,3-4H2 |
InChI Key |
NVINDBOUFPDPNZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)COCC2=CC(=C(C(=C2Br)Br)O)O |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)COCC2=CC(=C(C(=C2Br)Br)O)O |
Synonyms |
bis(2,3-dibromo-4,5-dihydroxybenzyl) ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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